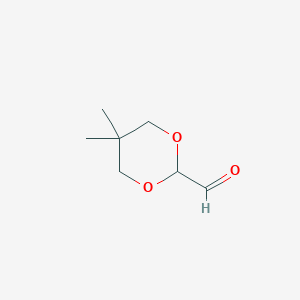
2-Formyl-5,5-dimethyl-1,3-dioxane
Número de catálogo B8677445
Peso molecular: 144.17 g/mol
Clave InChI: MOIRUADWXSWMQT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US05162552
Procedure details


A solution of 288 g of n-butyraldehyde in 288 g of 2-formyl-5,5-dimethyl-1,3-dioxane is reacted as described in Example 3, and 285.6 g (72.1% of theory) of 4-neopentylglycol acetal of 2-ethylfumardialdehyde of boiling point 82°-84° C./1 mbar are obtained by fractional distillation, in addition to 128 g of 2-ethylhexenal as light ends.


[Compound]
Name
4-neopentylglycol acetal
Quantity
285.6 g
Type
reactant
Reaction Step Two

Name
2-ethylhexenal
Identifiers


|
REACTION_CXSMILES
|
[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4]>C(C1OCC(C)(C)CO1)=O>[CH2:3]([C:2](=[CH:1][CH2:2][CH2:3][CH3:4])[CH:1]=[O:5])[CH3:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
288 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)=O
|
|
Name
|
|
|
Quantity
|
288 g
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)C1OCC(CO1)(C)C
|
Step Two
[Compound]
|
Name
|
4-neopentylglycol acetal
|
|
Quantity
|
285.6 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
2-ethylhexenal
|
|
Type
|
product
|
|
Smiles
|
C(C)C(C=O)=CCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 128 g | |
| YIELD: CALCULATEDPERCENTYIELD | 50.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US05162552
Procedure details


A solution of 288 g of n-butyraldehyde in 288 g of 2-formyl-5,5-dimethyl-1,3-dioxane is reacted as described in Example 3, and 285.6 g (72.1% of theory) of 4-neopentylglycol acetal of 2-ethylfumardialdehyde of boiling point 82°-84° C./1 mbar are obtained by fractional distillation, in addition to 128 g of 2-ethylhexenal as light ends.


[Compound]
Name
4-neopentylglycol acetal
Quantity
285.6 g
Type
reactant
Reaction Step Two

Name
2-ethylhexenal
Identifiers


|
REACTION_CXSMILES
|
[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4]>C(C1OCC(C)(C)CO1)=O>[CH2:3]([C:2](=[CH:1][CH2:2][CH2:3][CH3:4])[CH:1]=[O:5])[CH3:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
288 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)=O
|
|
Name
|
|
|
Quantity
|
288 g
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)C1OCC(CO1)(C)C
|
Step Two
[Compound]
|
Name
|
4-neopentylglycol acetal
|
|
Quantity
|
285.6 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
2-ethylhexenal
|
|
Type
|
product
|
|
Smiles
|
C(C)C(C=O)=CCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 128 g | |
| YIELD: CALCULATEDPERCENTYIELD | 50.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
